molecular formula C25H22N2O6 B6489784 N-phenyl-3-(3,4,5-trimethoxybenzamido)-1-benzofuran-2-carboxamide CAS No. 887885-81-6

N-phenyl-3-(3,4,5-trimethoxybenzamido)-1-benzofuran-2-carboxamide

Cat. No. B6489784
CAS RN: 887885-81-6
M. Wt: 446.5 g/mol
InChI Key: YEVQOCBAVCOXPI-UHFFFAOYSA-N
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Description

“N-phenyl-3-(3,4,5-trimethoxybenzamido)-1-benzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) with a fused benzene and furan ring. It also contains a trimethoxybenzamido group and a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzofuran moiety would contribute to the aromaticity of the compound, while the trimethoxybenzamido group would likely have an impact on the compound’s polarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be inferred from its structure, such as its likely solid state at room temperature and its solubility in organic solvents .

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended application. It could potentially be explored for use in various fields, such as medicinal chemistry, due to the presence of the benzofuran and trimethoxybenzamido groups .

properties

IUPAC Name

N-phenyl-3-[(3,4,5-trimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6/c1-30-19-13-15(14-20(31-2)22(19)32-3)24(28)27-21-17-11-7-8-12-18(17)33-23(21)25(29)26-16-9-5-4-6-10-16/h4-14H,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVQOCBAVCOXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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